

# Spectroscopic and Structural Elucidation of 3-Ethyl-1,1-dimethylthiourea: A Comparative Analysis

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## Compound of Interest

Compound Name: *3-Ethyl-1,1-dimethylthiourea*

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A comprehensive guide to the spectroscopic characterization of **3-Ethyl-1,1-dimethylthiourea**, presenting a comparative analysis with related alkylthiourea derivatives. This document provides predicted spectroscopic data for the target compound and experimental data for its structural analogues, N,N'-diethylthiourea and N,N'-dimethylthiourea, to aid researchers in structural elucidation.

While experimental spectroscopic data for **3-Ethyl-1,1-dimethylthiourea** is not readily available in published literature, this guide offers a detailed predictive analysis based on its chemical structure, alongside a comparative study of two structurally similar, well-characterized thiourea derivatives. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification and structural confirmation of **3-Ethyl-1,1-dimethylthiourea**.

## Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for **3-Ethyl-1,1-dimethylthiourea** and its comparators, N,N'-diethylthiourea and N,N'-dimethylthiourea.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted and Experimental)

Compound	Functional Group	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
3-Ethyl-1,1-dimethylthiourea	-CH <sub>3</sub> (dimethyl)	~3.0	Singlet	6H
-CH <sub>2</sub> - (ethyl)	~3.5	Quartet	2H	
-CH <sub>3</sub> (ethyl)	~1.2	Triplet	3H	
N-H	Variable	Broad Singlet	1H	
N,N'-diethylthiourea <sup>[1]</sup>	-CH <sub>2</sub> -	3.39	-	4H
-CH <sub>3</sub>	1.16	-	6H	
N,N'-dimethylthiourea	-CH <sub>3</sub>	~2.9	Singlet	6H
N-H	Variable	Broad Singlet	2H	

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted and Experimental)

Compound	Carbon Atom	Chemical Shift ( $\delta$ , ppm)
3-Ethyl-1,1-dimethylthiourea	C=S	~180-185
-CH <sub>3</sub> (dimethyl)		~40-45
-CH <sub>2</sub> - (ethyl)		~45-50
-CH <sub>3</sub> (ethyl)		~13-15
N,N'-diethylthiourea <sup>[2]</sup>	C=S	Not specified
-CH <sub>2</sub> -		Not specified
-CH <sub>3</sub>		Not specified
N,N'-dimethylthiourea	C=S	~183
-CH <sub>3</sub>		~31

Table 3: FT-IR Spectroscopic Data (Predicted and Experimental,  $\text{cm}^{-1}$ )

Compound	N-H Stretch	C-H Stretch	C=S Stretch
3-Ethyl-1,1-dimethylthiourea	~3200-3400	~2850-2980	~1300-1400
N,N'-diethylthiourea <sup>[3]</sup>	Yes	Yes	Yes
N,N'-dimethylthiourea <sup>[4]</sup>	Yes	Yes	Yes

Table 4: Mass Spectrometry Data (Predicted and Experimental, m/z)

Compound	Molecular Ion $[M]^+$	Key Fragmentation Peaks
3-Ethyl-1,1-dimethylthiourea	132	$[M-\text{C}_2\text{H}_5]^+$ , $[\text{M}-\text{N}(\text{CH}_3)_2]^+$ , $[\text{C}_2\text{H}_5\text{NCS}]^+$
N,N'-diethylthiourea <sup>[3]</sup>	132	$[M-\text{C}_2\text{H}_5]^+$ , $[\text{C}_2\text{H}_5\text{NCSH}]^+$
N,N'-dimethylthiourea <sup>[4][5]</sup>	104	$[M-\text{CH}_3]^+$ , $[\text{CH}_3\text{NCSH}]^+$

## Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum using a 300 or 400 MHz spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of  $^{13}\text{C}$ , a greater number of scans (e.g., 1024 or more) and a

longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

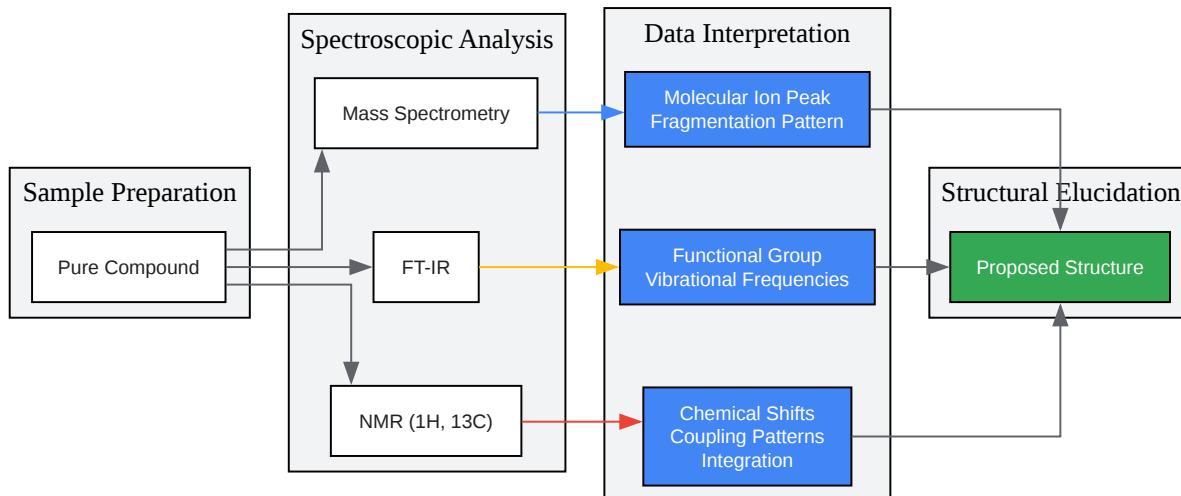
- Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds like alkylthioureas, Electron Ionization (EI) is a common technique, often coupled with Gas Chromatography (GC) for sample separation.
- Data Acquisition: Acquire the mass spectrum over a mass-to-charge ( $m/z$ ) range appropriate for the expected molecular weight (e.g.,  $m/z$  40-200). The electron energy for EI is typically set to 70 eV.

## Logical Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a small molecule like **3-Ethyl-1,1-dimethylthiourea**.



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Caption: Workflow for Spectroscopic Analysis and Structural Elucidation.

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## References

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